molecular formula C16H24N2O B14373057 4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine CAS No. 90039-31-9

4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine

Cat. No.: B14373057
CAS No.: 90039-31-9
M. Wt: 260.37 g/mol
InChI Key: IVVDUKVEWCYRHL-UHFFFAOYSA-N
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Description

4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine is a complex organic compound featuring a pyrrolidine ring, a phenoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the phenoxy and amine groups may participate in hydrogen bonding and electrostatic interactions . These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine is unique due to its combination of a pyrrolidine ring, phenoxy group, and amine group, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

90039-31-9

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-[3-(1-pyrrolidin-1-ylethyl)phenoxy]but-2-en-1-amine

InChI

InChI=1S/C16H24N2O/c1-14(18-10-3-4-11-18)15-7-6-8-16(13-15)19-12-5-2-9-17/h2,5-8,13-14H,3-4,9-12,17H2,1H3

InChI Key

IVVDUKVEWCYRHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OCC=CCN)N2CCCC2

Origin of Product

United States

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